molecular formula C8H8FNOS B1337388 2-(4-Fluorophenoxy)ethanethioamide CAS No. 35370-93-5

2-(4-Fluorophenoxy)ethanethioamide

Cat. No.: B1337388
CAS No.: 35370-93-5
M. Wt: 185.22 g/mol
InChI Key: BXLASEYJOHOIMH-UHFFFAOYSA-N
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Description

Significance of Thioamide Functional Group in Modern Chemical Sciences

The thioamide group, characterized by the general structure R¹-C(=S)-NR²R³, serves as a versatile and crucial functional group in contemporary chemistry. wikipedia.org Its importance stems from its unique physicochemical properties and its role as a bioisosteric replacement for the ubiquitous amide bond. nih.govnih.gov

Thioamides are considered close isosteres of amides, sharing a similar planar geometry and number of atoms. tandfonline.com However, the substitution of the carbonyl oxygen with a larger sulfur atom introduces significant changes. The carbon-sulfur double bond in a thioamide is longer and weaker than the carbon-oxygen double bond in an amide, and the thioamide N-H group is a stronger hydrogen bond donor but a weaker acceptor. nih.govnih.gov These differences in bond lengths, electronics, and hydrogen bonding capabilities can profoundly influence a molecule's conformation, stability, and interactions with biological targets. nih.gov

In the realm of medicinal chemistry , the strategic incorporation of a thioamide moiety is a widely used tactic to modulate the properties of bioactive compounds. iasp-pain.orgchemrxiv.org This substitution can enhance metabolic stability by increasing resistance to enzymatic hydrolysis, a common issue with peptide-based drugs. tandfonline.comnih.gov Furthermore, the increased lipophilicity associated with the sulfur atom can improve cell membrane permeability and bioavailability. tandfonline.com Thioamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.com Some thioamides also function as slow-releasing donors of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with cytoprotective and anti-inflammatory properties. tandfonline.com

In organic synthesis , thioamides are valuable intermediates for the creation of complex heterocyclic compounds. nih.govorganic-chemistry.org Their enhanced reactivity compared to amides makes them useful precursors for a variety of chemical transformations. nih.gov Numerous methods for thioamide synthesis have been developed, including the classic treatment of amides with sulfurating agents like phosphorus pentasulfide or Lawesson's reagent, as well as more modern, greener approaches. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govrsc.org

The unique properties of thioamides also lend themselves to applications in materials science and biophysical chemistry . For instance, the thioamide bond can act as a photoswitchable unit, allowing for the control of peptide conformation with light. nih.govnih.gov They have also been used as spectroscopic probes to study protein folding and dynamics. nih.gov

Overview of 2-(4-Fluorophenoxy)ethanethioamide as a Representative Compound in Academic Inquiry

This compound is a specific molecule that embodies the structural features of the broader class of thioamides being investigated in academic and industrial research. While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure serves as a clear example for discussing the potential applications and research interest in such molecules.

The compound's structure consists of a thioamide functional group connected to a phenoxy ring that is substituted with a fluorine atom. The fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.

Below are the known physicochemical properties of this compound:

PropertyValue
Chemical Formula C₈H₈FNOS
CAS Number 35370-93-5 guidechem.com
Molecular Weight 185.22 g/mol guidechem.com
Boiling Point 319.4°C at 760 mmHg guidechem.com
Density 1.296 g/cm³ guidechem.com
Flash Point 147°C guidechem.com
Refractive Index 1.592 guidechem.com

The academic interest in compounds like this compound lies in the combination of the versatile thioamide core with a fluorinated aromatic moiety. For example, related structures containing the 2-(4-fluorophenoxy) group have been synthesized and evaluated as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov This highlights the potential for molecules with this particular substitution pattern to interact with biological targets relevant to neurological disorders.

Although this compound itself may be a relatively understudied compound, it represents a scaffold that fits within the broader and highly active field of thioamide chemistry. Its synthesis would likely follow established protocols for thioamidation, and its properties would be of interest for comparative studies within libraries of related thioamide derivatives in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLASEYJOHOIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427870
Record name 2-(4-fluorophenoxy)ethanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35370-93-5
Record name 2-(4-Fluorophenoxy)ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35370-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenoxy Ethanethioamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a definitive characterization of 2-(4-Fluorophenoxy)ethanethioamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the fluorophenyl ring would likely appear as complex multiplets in the downfield region, typically between 6.8 and 7.5 ppm, due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom would be expected to resonate as a singlet or a finely split multiplet further downfield than a typical alkyl chain, likely in the range of 4.0-4.5 ppm, owing to the deshielding effect of the electronegative oxygen. The two protons of the thioamide group (-C(S)NH₂) would be anticipated to appear as two separate broad singlets, potentially in the region of 7.5-9.5 ppm, due to their different chemical environments and restricted rotation around the C-N bond. The exact chemical shifts would be influenced by the solvent used and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

A ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The most downfield signal would correspond to the thioamide carbon (-C(S)NH₂), expected to appear in the range of 190-210 ppm. The carbons of the 4-fluorophenyl ring would show a characteristic pattern of four signals due to symmetry. The carbon atom directly bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF) and its chemical shift would be significantly influenced by the fluorine atom, typically appearing in the range of 155-165 ppm. The other aromatic carbons would resonate between 115 and 135 ppm, with their precise shifts influenced by the ether linkage and the fluorine substituent. The methylene carbon (-O-CH₂-) would likely be found in the region of 60-70 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift would depend on the solvent and the reference standard used. colorado.edu

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Vibrational Modes of the Thioamide Moiety (ν(C-N), ν(C=S))

The thioamide group has several characteristic vibrational modes. The C-N stretching vibration (ν(C-N)) is expected to appear in the region of 1300-1400 cm⁻¹ in the FT-IR and Raman spectra. The C=S stretching vibration (ν(C=S)) is typically observed in the range of 600-800 cm⁻¹, although its position can be variable and it often couples with other vibrations. The N-H stretching vibrations of the primary thioamide would appear as two distinct bands in the region of 3100-3400 cm⁻¹.

Theoretical Vibrational Analysis and Experimental Correlation

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies of a molecule. nih.govnih.gov These calculations can provide a theoretical vibrational spectrum that can be used to aid in the assignment of experimental FT-IR and Raman bands when they become available. The calculated frequencies are often scaled to better match the experimental values. Such a theoretical analysis for this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. This would allow for a detailed assignment of all the expected vibrational modes, including those of the fluorophenyl ring, the ether linkage, and the thioamide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Thioamide Chromophores

The electronic absorption characteristics of thioamides are dominated by the presence of the thioamide functional group (-C(=S)NH₂), which acts as a chromophore. UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within this group. The thioamide chromophore typically gives rise to two characteristic absorption bands: a weak, longer-wavelength band corresponding to the n→π* transition and a more intense, shorter-wavelength band from the π→π* transition.

The sulfur atom in the thiocarbonyl group, being less electronegative than oxygen, results in a smaller energy gap between the non-bonding (n) and antibonding pi (π) orbitals compared to the corresponding amide. Consequently, the n→π transition for a thioamide is observed at a longer wavelength than in an amide. Generally, the thioamide C=S bond is associated with a UV absorption maximum in the region of 265 (±5) nm, which is attributed to the π→π* transition. The weaker n→π* transition is typically found at higher wavelengths, often above 300 nm.

For this compound, the UV-Vis spectrum is expected to be a composite of the absorptions from the 4-fluorophenyl group and the thioamide chromophore. The substituted benzene (B151609) ring will exhibit its own characteristic π→π* transitions, which may overlap with the strong absorption from the thioamide group.

Table 1: Typical UV-Vis Absorption Data for Thioamide Chromophores

Chromophore/CompoundTransitionTypical λmax (nm)Molar Absorptivity (ε)
Simple Thioamiden→π~320 - 360Low
Simple Thioamideπ→π~260 - 270High
Chromone-based Thiosemicarbazoneπ→π*335~10,000

Note: The exact λmax and molar absorptivity values for this compound would require experimental measurement, as they are influenced by the specific molecular structure and solvent used.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 185.22 g/mol ), electrospray ionization (ESI) or electron impact (EI) ionization can be employed.

Under ESI conditions, the protonated molecule [M+H]⁺ is typically observed. For this compound, this would correspond to an m/z of approximately 186.04. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 208.02, may also be detected. uni.lu

Under the more energetic EI conditions, the molecular ion [M]⁺• is formed, which then undergoes fragmentation. The fragmentation pattern provides valuable structural information. The structure of this compound contains several key functionalities that direct its fragmentation: the 4-fluorophenoxy group, the ether linkage, and the ethanethioamide chain.

Common fragmentation pathways for related phenoxy compounds include the cleavage of the ether bond. nih.gov This can occur in two primary ways:

Formation of a 4-fluorophenoxy radical or a 4-fluorophenol (B42351) cation.

Formation of an ion corresponding to the remainder of the molecule.

The primary thioamide group can undergo α-cleavage, and further fragmentation can lead to the loss of small neutral molecules such as H₂S or HSCN.

Table 2: Predicted and Expected Mass Spectrometry Fragments for this compound

Ion/FragmentProposed StructureExpected m/zNotes
[M]⁺•[C₈H₈FNOS]⁺•185Molecular Ion
[M+H]⁺[C₈H₉FNOS]⁺186Protonated Molecule (ESI)
[M-CH₂CSNH₂]⁺[FC₆H₄O]⁺111Loss of the ethanethioamide side chain
[FC₆H₄OH]⁺•FC₆H₄OH112Ion corresponding to 4-fluorophenol
[CH₂CSNH₂]⁺CH₂CSNH₂74Fragment from ether bond cleavage
[CSNH₂]⁺CSNH₂59Thioformamide cation

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the surveyed literature, its solid-state structure can be reliably predicted based on the known structures of analogous thioamides and phenoxy derivatives. nih.gov

The thioamide group is known to be essentially planar. In the solid state, primary thioamides like this compound are expected to form centrosymmetric hydrogen-bonded dimers. This common structural motif involves two molecules linked by a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring.

Table 3: Representative Crystallographic Data for Analogous Structural Motifs

ParameterStructural MotifTypical ValueSource
Crystal SystemThiourea (B124793) derivativeMonoclinic
Space GroupThiourea derivativeP2₁/c
C=S Bond LengthThioamide/Thiourea1.65 - 1.71 Å
C-N Bond LengthThioamide/Thiourea1.32 - 1.35 Å
N-H···S H-bond DistanceThioamide Dimer2.4 - 2.6 Å nih.gov
Phenyl C-O Bond LengthAryl Ether~1.37 Å-
Alkyl C-O Bond LengthAryl Ether~1.43 Å-

These values are representative and serve to illustrate the expected structural parameters for this compound.

Coordination Chemistry of Thioamide Ligands, with Relevance to 2 4 Fluorophenoxy Ethanethioamide

Versatility of Thioamides as Ligands in Transition Metal Complexes

Thioamides are recognized for their remarkable versatility in coordinating to transition metals, capable of adopting various binding modes. researchgate.net This adaptability stems from the presence of multiple potential donor atoms (sulfur and nitrogen) and the electronic flexibility of the thioamide backbone. This allows them to function in diverse capacities, from simple monodentate ligands to complex bridging and pincer-type structures. researchgate.net Some thioamide complexes have found applications as materials for chemical sensors, catalysts for coupling reactions, and as building blocks for multinuclear assemblies. researchgate.net

The simplest mode of coordination for a thioamide ligand is monodentate , where it binds to a metal center through a single donor atom. purdue.edu Typically, the soft sulfur atom of the thioamide group is the preferred binding site for soft transition metal ions. researchgate.net For instance, acylthiourea ligands, which contain a thioamide moiety, can act as neutral monodentate ligands by coordinating solely through the thiourea (B124793) sulfur atom. researchgate.net

In a bidentate fashion, the thioamide ligand coordinates to a metal center through two donor atoms simultaneously, forming a chelate ring. purdue.edu This often involves the sulfur atom and the nitrogen atom of the thioamide group (S,N-chelation). researchgate.net This mode of coordination enhances the stability of the resulting metal complex due to the chelate effect. The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion and the substituents on the thioamide ligand. npaa.in

Coordination ModeDescriptionDonor Atoms Involved
Monodentate The ligand binds to the metal center through a single atom. purdue.eduTypically Sulfur (S)
Bidentate The ligand binds to the metal center through two atoms, forming a chelate ring. purdue.eduSulfur and Nitrogen (S,N) or Sulfur and Oxygen (S,O) in related acylthioureas. researchgate.net

Thioamide ligands can also act as bridging ligands , connecting two or more metal centers. youtube.com This can occur through the sulfur atom alone, forming a μ-S bridge, or by involving both the sulfur and nitrogen atoms to create a more complex bridging arrangement. capes.gov.br For example, the thioamide group can act as a bridging ligand in multimetallic complexes in both neutral and anionic forms. researchgate.net

Chelating coordination is a fundamental aspect of thioamide chemistry, where the ligand forms a ring structure with the metal ion. As mentioned, S,N-chelation is a common motif. The stability of these chelate rings is a significant driving force in the formation of many thioamide-metal complexes.

Coordination ModeDescription
Bridging The ligand connects two or more metal centers. youtube.com
Chelating The ligand binds to a single metal center through multiple donor atoms, forming a ring.

A significant advancement in the coordination chemistry of thioamides has been their incorporation into pincer and scorpionate ligand frameworks. Pincer ligands are tridentate molecules that bind to a metal in a meridional fashion, often featuring a central aromatic ring flanked by two donor arms. acs.orgresearchgate.net The incorporation of thioamide functionalities into these pincer frameworks has led to a new class of ligands with unique properties. acs.orgacs.org These thioamide-based pincer ligands have shown promise in catalysis, particularly for cross-coupling reactions. researchgate.net

Scorpionate ligands are another class of tripodal ligands that bind to a metal center in a manner resembling a scorpion's grasp. core.ac.uk While traditionally based on pyrazole (B372694) units, the principles of scorpionate ligand design can be extended to include thioamide donor groups. These frameworks can enforce specific coordination geometries and create a well-defined pocket around the metal center, influencing its reactivity.

Electron Density Distribution and Coordination Preferences

The coordination behavior of thioamide ligands is governed by the distribution of electron density within the thioamide group and the principles of hard and soft acid-base theory.

The Hard and Soft Acid-Base (HSAB) principle is a key concept for understanding the binding preferences of thioamide ligands. wikipedia.org This theory posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgnumberanalytics.com In the context of thioamides, the sulfur atom is a soft base, while the nitrogen atom is a harder base.

Consequently, soft metal ions such as Pd(II), Pt(II), and Cu(I) will preferentially coordinate to the soft sulfur atom of the thioamide ligand. acs.orgadichemistry.com Conversely, harder metal ions would be expected to show a greater affinity for the nitrogen donor. This principle is evident in the coordination of ambidentate ligands like thiocyanate (B1210189) (SCN⁻), where soft metals bind to the sulfur and hard metals bind to the nitrogen. youtube.comadichemistry.com The HSAB principle thus provides a predictive tool for the coordination mode of thioamides with different transition metals.

Donor AtomHSAB ClassificationPreferred Metal Ion Type
Sulfur Soft Base scribd.comSoft Acids (e.g., Pd(II), Pt(II), Cu(I)) acs.orgadichemistry.com
Nitrogen Harder Base scribd.comHarder Acids

The N-H proton of a secondary thioamide is significantly more acidic than the corresponding proton in an amide. acs.orgnih.gov This increased acidity facilitates the deprotonation of the thioamide ligand, allowing it to act as an anionic ligand. acs.orgacs.org Deprotonation can occur in the absence of an added base, particularly when coordinating to certain metal centers. acs.orgacs.org

Specific Metal-Thioamide Complex Formation Studies

The formation of metal complexes with thioamide-containing ligands is a subject of significant interest in coordination chemistry. The nature of the metal ion and the thioamide ligand dictates the resulting complex's geometry, stability, and reactivity.

Palladium and Platinum Thioamide Complexes

Palladium and platinum, as members of the platinum group metals, exhibit a strong affinity for sulfur-containing ligands, including thioamides. Research into chelating phosphine (B1218219) ligands that incorporate thioamide substituents has provided valuable insights into their coordination with palladium(II). In these complexes, the thioamide can coordinate to the palladium center through its sulfur atom, forming stable chelate rings. For instance, a novel ligand, Ph2PC(S)NMe2, has been shown to displace other ligands to form stable four-membered P-S chelates with palladium(II). rsc.org

Solid-state reactions of palladium(II) and platinum(II) chloride complexes with ligands such as imidazole (B134444) and pyrazole have been shown to yield coordination compounds. rsc.org While not directly involving thioamides, this work highlights the reactivity of these metal ions and their propensity to form stable complexes. The coordination chemistry of palladium is extensive, with its use as a catalyst being a prime example of its versatile reactivity. youtube.com

Ruthenium Thioamide Complexes

The coordination chemistry of ruthenium with thioamide ligands is an active area of research, with organoruthenium(II) complexes showing interesting structural features. Studies on complexes formed with substituted 1,2,4-tetrazoles containing a thioamide group have demonstrated that these ligands act as mononegative bidentate ligands, coordinating to the ruthenium center through both a nitrogen and a sulfur atom. orientjchem.org Spectroscopic analyses, including IR, 1H NMR, and 31P NMR, have confirmed an octahedral geometry for these complexes, with two PF3 groups positioned trans to each other. orientjchem.org

The electronic spectra of these diamagnetic ruthenium(II) complexes typically show two spin-allowed transitions, which is indicative of an octahedral crystal field. orientjchem.org The interaction of ruthenium complexes with biomolecules, such as lysozyme, has also been investigated, revealing that ruthenium ions can coordinate to amino acid residues like histidine and aspartic acid, often losing their original ligands in the process. nih.govfrontiersin.org This highlights the lability of ligands in some ruthenium complexes and the metal's affinity for nitrogen and oxygen donors, which is also relevant to its interaction with the nitrogen and sulfur atoms of a thioamide group.

Copper Thioamide Complexes

Copper's interaction with thioamide ligands is of interest due to the biological relevance of copper-sulfur bonds. nih.gov The synthesis of copper(II) coordination compounds with thioamide ligands has been systematically studied. For example, with benzimidazole-2-N-(4-methoxyphenyl)carbothioamide, copper(II) can form complexes with different stoichiometries, such as [Cu(HL)2X2]2, [Cu(HL)X2]2, and [CuL2]2, where HL represents the neutral thioamide ligand and L- represents its deprotonated form. dnu.dp.ua

The formation of these different copper(II) thioamide complexes can be controlled by reaction conditions such as temperature, solvent, and pH. dnu.dp.ua This demonstrates the targeted synthesis of specific coordination compounds through the manipulation of these parameters. dnu.dp.ua The coordination environment around the copper ion can influence its electrochemical properties. For instance, mixed thioether-oxime coordination environments have been found to stabilize Cu(II). capes.gov.br

The study of Cu(I) complexes with thioamino acids has further underscored the importance of copper-sulfur interactions in biological systems. nih.gov These studies often employ specialized techniques to stabilize the Cu(I) oxidation state in aqueous solutions. nih.gov

Other Transition Metal Thioamide Complexes (e.g., Ni, Zn)

The coordination chemistry of thioamides extends beyond the platinum group metals and copper to other transition metals like nickel and zinc. A series of transition metal complexes of Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with the ligand 3-thionicotinoylaminodibenzofuran have been synthesized and characterized. researchgate.net In this series, the proposed geometry for the Ni(II) complex is square-planar, while the Zn(II) complex is suggested to have a tetrahedral geometry. researchgate.net

The versatile coordination chemistry of zinc is well-established. Zn2+, with its d10 electronic configuration, is redox-inactive and can support various coordination geometries, although octahedral and tetrahedral are common. nih.gov It exhibits a preference for nitrogen and oxygen donor atoms. nih.gov The formation of a tetrahedral geometry in the Zn(II) complex with the thioamide-containing ligand is consistent with its known coordination preferences. researchgate.netnih.gov

Stereoelectronic Properties of Thioamide-Containing Ligands and their Complexes

The stereoelectronic properties of thioamide-containing ligands play a crucial role in determining the structure and stability of their metal complexes. The thioamide group, with its planar geometry and delocalized π-electron system, can act as a versatile donor.

In the context of palladium(II) complexes with chelating phosphine ligands containing thioamide substituents, it has been observed that the thioamido (S)C–N bond lengths in the P–S chelates are significantly shorter than those in organic thioamides and their non-chelating counterparts. rsc.org This shortening indicates that the nitrogen atom in the thioamide function contributes electronically to the stability of the Pd-S bond. rsc.org This suggests a significant delocalization of electron density from the nitrogen, through the carbon, to the sulfur atom, which in turn enhances the donor strength of the sulfur atom towards the metal center.

The electronic properties of the thioamide ligand can be further modulated by the substituents on the thioamide group. These modifications can influence the ligand's donor ability and, consequently, the properties of the resulting metal complex.

Computational and Theoretical Investigations of 2 4 Fluorophenoxy Ethanethioamide and Thioamide Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. These methods offer a balance between accuracy and computational cost, making them suitable for the study of moderately sized organic molecules like 2-(4-Fluorophenoxy)ethanethioamide.

Density Functional Theory (DFT) for Geometry Optimization

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For thioamide systems, DFT methods, such as B3LYP, are frequently employed in conjunction with various basis sets (e.g., 6-311G(d,p), cc-pVDZ+) to locate the minimum energy conformation on the potential energy surface. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thioamide Fragment (based on theoretical studies of analogous systems)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.65 - 1.70
C-N1.35 - 1.40
C-C1.50 - 1.55
N-H1.00 - 1.05
S-C-N120 - 125
C-C-N115 - 120
H-N-H118 - 122
C-O-C-CVariable

Note: The values in this table are representative and based on computational studies of various thioamide-containing molecules. The exact values for this compound would require specific calculations.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectroscopic data.

Potential Energy Distribution (PED) analysis is a subsequent step that provides a detailed assignment of the calculated vibrational modes. It quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending, torsional motion) to a particular vibrational frequency. For this compound, PED analysis would allow for the unambiguous assignment of characteristic vibrations, such as the C=S stretching, N-H bending, C-O-C stretching, and various modes associated with the fluorophenyl ring. For instance, in studies of similar molecules, the C=S stretching vibration is often found to be coupled with other modes, making its assignment without PED analysis challenging.

A computational study on 2-thiophene carboxylic acid thiourea (B124793) derivatives utilized DFT calculations to perform a vibrational analysis and compared the results with experimental FT-IR spectra, demonstrating the utility of this approach in understanding the vibrational properties of thioamide-containing compounds. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the π-system of the molecule. The HOMO-LUMO gap for thioamide derivatives has been a subject of interest in various computational studies, often correlating with their biological activities. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thioamide System (Illustrative Data)

ParameterEnergy (eV)
E(HOMO)-6.0 to -7.0
E(LUMO)-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.0 to 6.0

Note: These are typical energy ranges observed in DFT studies of organic molecules and are for illustrative purposes only. The actual values depend on the specific molecule and the level of theory used.

Electronic Structure and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on Conceptual Density Functional Theory. These descriptors provide quantitative measures of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Chemical Potential and Global Hardness Evaluation

The chemical potential (μ) of a molecule is a measure of the escaping tendency of electrons from the system. It is related to the negative of the electronegativity and can be approximated using the energies of the HOMO and LUMO as follows: μ ≈ (E(HOMO) + E(LUMO)) / 2

A higher chemical potential indicates a greater tendency to donate electrons.

Global hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. pmf.unsa.ba Global hardness is calculated as: η ≈ (E(LUMO) - E(HOMO)) / 2

For thioamide systems, these descriptors help in understanding their stability and potential for engaging in charge-transfer interactions. pmf.unsa.ba

Global Electrophilicity Index Determination

The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule and is defined as: ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity to act as an electrophile. This parameter is particularly useful in predicting the reactivity of thioamides in various chemical and biological processes. DFT studies on different classes of organic compounds have successfully used these descriptors to rationalize their reactivity. nih.gov

Table 3: Representative Global Reactivity Descriptors for a Thioamide System (Illustrative Data)

DescriptorValue (eV)
Chemical Potential (μ)-3.5 to -4.5
Global Hardness (η)2.0 to 3.0
Global Electrophilicity Index (ω)2.0 to 3.5

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and are intended to be representative of a generic thioamide system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This approach allows for the quantitative investigation of electron delocalization and donor-acceptor interactions within a molecule. uni-muenchen.de By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can estimate their energetic significance through second-order perturbation theory. uni-muenchen.dewisc.edu

In thioamide systems, NBO analysis reveals significant delocalization effects that are fundamental to their chemical nature. The most crucial interaction is the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the carbon-sulfur double bond (πC=S). This interaction, often denoted as nN → πC=S, is a key feature of thioamide resonance.

Table 1: Illustrative NBO Donor-Acceptor Interactions in a Thioamide Model System This table presents typical interaction types and representative stabilization energies (E(2)) found in thioamide systems to illustrate the principles of NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
nN (Nitrogen Lone Pair)πC=S (C=S Antibond)HighResonance
σC-HσC-CLow to ModerateHyperconjugation
nO (Oxygen Lone Pair)σC-CModerateHyperconjugation
nS (Sulfur Lone Pair)σC-NLowHyperconjugation

Note: The E(2) values are qualitative descriptors (Low, Moderate, High) as specific values vary significantly with the molecular structure and computational level.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the electrostatic potential on a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.deproteopedia.org Different colors on the MEP map represent varying potential values: regions of negative potential (electron-rich), typically colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, indicate sites for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

For a thioamide such as this compound, the MEP map highlights distinct regions of charge concentration.

Negative Potential: The most negative region is concentrated around the sulfur atom of the thiocarbonyl group (C=S). This high electron density is a consequence of the sulfur atom's lone pairs and the polarization of the C=S bond. This region is the primary site for interaction with electrophiles or for hydrogen bond donation.

Positive Potential: Positive potential is primarily located around the hydrogen atoms of the amide group (N-H). This makes these protons acidic and capable of acting as hydrogen bond donors.

Intermediate/Negative Potential: The fluorine atom and the oxygen atom of the phenoxy group also represent regions of negative potential due to their high electronegativity, although typically less intense than the sulfur atom.

The MEP map provides a clear visual representation of the charge separation inherent in the thioamide functional group, which is crucial for understanding its intermolecular interactions and reactivity patterns. researchgate.net

Conformational Analysis and Rotational Barriers of Thioamide Bonds

The thioamide C-N bond exhibits significant double-bond character due to resonance, which leads to a substantial barrier to rotation around this bond. nih.gov This restricted rotation results in the existence of planar Z and E rotational isomers in many thioamides. nih.gov The energy difference between these isomers and the height of the rotational barrier are influenced by both steric and electronic effects of the substituents on the carbon and nitrogen atoms.

The rotational barrier in thioamides is notably higher (by approximately 5-7 kcal/mol) than in their amide counterparts. nih.gov This is attributed to the greater contribution of the polar resonance form in thioamides, stemming from the lower electronegativity and higher polarizability of sulfur compared to oxygen. nih.gov

Computational studies on simple thioamides provide quantitative estimates of these barriers. For example, theoretical calculations have been used to determine the activation energies for rotation, which are in good agreement with experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. psu.eduacs.org The conformation of thiopeptides, for instance, is determined by a balance between the hydrogen bonding capabilities of the thioamide group and repulsive steric interactions. nih.gov

Table 2: Representative Theoretical Rotational Barriers for Thioamide Models This table shows typical calculated rotational energy barriers (ΔG‡) for simple thioamide systems to illustrate the magnitude of the rotational restriction.

CompoundMethod/Basis SetRotational Barrier (kcal/mol)
ThioformamideHF/6-31G(d,p)~20-22
ThioacetamideDFT/B3LYP~18-21
N,N-DimethylthioformamideVarious~23-25

Note: These values are illustrative and depend on the specific computational methodology employed.

Theoretical Insights into Thioamide Resonance Stabilization (nN→πC=S)*

The defining electronic feature of the thioamide group is its resonance stabilization. This arises from the delocalization of the nitrogen atom's lone pair of electrons (nN) into the antibonding π-orbital of the thiocarbonyl group (πC=S). nih.govrsc.org This nN→πC=S interaction is a type of donor-acceptor orbital interaction that has profound consequences for the structure and stability of thioamides. rsc.orgnih.gov

This electron delocalization can be represented by two main resonance contributors:

I) A neutral form with a C=S double bond and a C-N single bond. II) A zwitterionic form with a C-S single bond (with a negative charge on sulfur) and a C=N double bond (with a positive charge on nitrogen).

Theoretical studies show that this resonance leads to:

Shortening of the C-N bond: The C-N bond acquires significant double-bond character, making it shorter and stronger than a typical C-N single bond.

Lengthening of the C=S bond: Conversely, the C=S bond loses some of its double-bond character, becoming longer and weaker than a typical C=S double bond.

Planarity: The atoms of the thioamide group (S-C-N and its immediate substituents) tend to lie in a single plane to maximize the overlap between the p-orbitals involved in the resonance.

The nN→πC=S interaction in thioamides is stronger than the corresponding nN→πC=O interaction in amides. This is because the energy difference between the donor (nN) and acceptor (π*C=S) orbitals is smaller in thioamides, and the overlap is more effective. nih.govacs.org This enhanced resonance contributes to the higher rotational barrier around the C-N bond and the distinct chemical properties of thioamides compared to amides. nih.govnih.gov

Reactivity Profiles and Transformational Chemistry of Thioamides

Nucleophilic Acyl Addition to the Thioamide C=S Bond

The carbon-sulfur double bond (C=S) in thioamides is susceptible to nucleophilic attack. Compared to their amide counterparts, thioamides are generally more reactive towards nucleophiles. nih.gov This increased reactivity is attributed to the weaker C=S bond (approximately 130 kcal/mol) in comparison to the C=O bond (around 170 kcal/mol). nih.gov In the context of 2-(4-Fluorophenoxy)ethanethioamide, a nucleophile (Nu⁻) would attack the electrophilic carbon of the thiocarbonyl group, leading to the formation of a tetrahedral intermediate.

This intermediate can then undergo various subsequent reactions, depending on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine can lead to transamidation, a process that is significantly enhanced by N-activation of the thioamide. rsc.org

Activation Strategies for the Thioamide N-C(S) Bond

A significant challenge in thioamide chemistry is the direct functionalization involving the cleavage of the N-C(S) bond. nih.gov This bond is stabilized by resonance (nN→π*C=S), which imparts a degree of double-bond character. rsc.org To overcome this, strategies have been developed to activate the thioamide by destabilizing this resonance, thereby weakening the N-C(S) bond and making it more susceptible to cleavage. researchgate.netnih.gov

A highly effective method for activating the N-C(S) bond is the site-selective acylation of the nitrogen atom, for instance, with a tert-butoxycarbonyl (Boc) group. nih.govrsc.org This N-Boc activation is a versatile strategy applicable to both primary and secondary thioamides. rsc.org For a primary thioamide like this compound, this would involve reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

This process is highly site-selective for the nitrogen atom, despite the presence of the nucleophilic sulfur. rsc.org The resulting N-Boc activated thioamide is "ground-state-destabilized," meaning the nN→π*C=S resonance is diminished, making the thiocarbonyl carbon more electrophilic and the N-C(S) bond weaker and more prone to cleavage. rsc.orgresearchgate.net This activation facilitates subsequent reactions such as transamidation and esterification. researchgate.netnsf.gov

Table 1: General Conditions for N-Boc Activation of Thioamides

ParameterConditionSource
ReagentDi-tert-butyl dicarbonate (Boc₂O) rsc.org
Catalyst4-Dimethylaminopyridine (DMAP) rsc.org
SolventTetrahydrofuran (THF) rsc.org
GeneralityApplicable to 1° and 2° thioamides rsc.org

Desulfurization Reactions of Thioamides

Desulfurization is a key transformation of thioamides, allowing for their conversion into other important functional groups, most notably amides and amines. nih.govorganic-chemistry.org These reactions typically involve treatment with an oxidizing agent or a transition metal catalyst. A mild and efficient method for the conversion of thioamides to amides utilizes a hydrogen peroxide/zirconium(IV) chloride system, which proceeds rapidly at room temperature with high chemoselectivity. organic-chemistry.org Another approach involves transition metal-free catalytic desulfurization to furnish amines. researchgate.netresearchgate.net

A specific desulfurization-fluorination reaction allows for the synthesis of α,α-difluoromethylene amines from thioamides. researchgate.netresearcher.lifeacs.org A recently developed method employs silver fluoride (B91410) (AgF) to mediate this transformation under mild conditions. researcher.lifeacs.orgacs.org This process is particularly effective for N-sulfonylthioamides and also provides a route to perfluoroalkyl amines. researcher.lifeacs.org While this reaction is broadly applicable, it is important to note that the substrate for this specific transformation is a thioamide, not necessarily one that is already α-fluorinated. The fluorine atoms are introduced during the desulfurization process. Therefore, this compound could potentially undergo this reaction to yield the corresponding α,α-difluoromethylene amine.

This method shows remarkable tolerance for various functional groups, including halogens on aromatic rings, making it a potentially viable transformation for this compound. acs.org

Transamidation and Thioamide Interconversion Reactions

Transamidation, the conversion of one thioamide into another by reaction with an amine, is a fundamentally important but challenging transformation. nih.gov The direct transamidation of thioamides has been advanced significantly through the concept of N-C(S) bond activation. nih.govnih.gov By activating a primary thioamide like this compound with a Boc group, it becomes an effective thioacyl transfer agent. nih.gov

The N-Boc activated thioamide readily reacts with a wide range of primary and secondary amines under mild, often transition-metal-free conditions, to yield the corresponding transamidated product in high yields. nih.govresearchgate.net This method is highly chemoselective for N-C(S) bond cleavage and tolerates a broad array of sensitive functional groups. nih.gov

Table 2: Key Features of N-Boc-Activated Thioamide Transamidation

FeatureDescriptionSource
ActivationSite-selective N-tert-butoxycarbonylation nih.govnih.gov
Key PrincipleGround-state destabilization of the thioamide nih.govresearchgate.netnih.gov
ConditionsMild, ambient temperature, transition-metal-free nih.gov
ScopeBroad, including late-stage functionalization nih.gov
SelectivityHigh for N-C(S) cleavage nih.gov

Cycloaddition Reactions Involving Thioamides

The thioamide functional group can participate in cycloaddition reactions, acting as a synthon for the construction of sulfur-containing heterocycles. researchgate.net One notable example is the [3+2] cycloaddition reaction. While typical 1,3-dipolar cycloadditions involve a neutral 1,3-dipole, thioamides bearing electron-withdrawing groups can react with benzynes in a pseudo-[3+2] cycloaddition. nih.govacs.org

In this atypical reaction, the sulfur and nitrogen atoms of the thioamide engage with the benzyne (B1209423) to form a zwitterionic ammonium (B1175870) ylide intermediate. nih.govacs.org The fate of this intermediate depends on the substituents on the thioamide. This reaction pathway highlights the versatile reactivity of the thioamide group beyond simple nucleophilic additions. nih.govacs.org While this compound does not have a strongly electron-withdrawing group directly on the thiocarbonyl carbon, its participation in such cycloadditions under specific conditions cannot be entirely ruled out, though it may be less favored compared to thioamides with groups like -CF₃ or -CN. nih.govacs.org

Oxidation Pathways of Thioamide Derivatives

The oxidation of thioamides is a complex process that can yield a diverse array of products, contingent on the specific oxidant employed, the reaction conditions, and the substitution pattern of the thioamide. This variability stems from the sulfur atom's ability to exist in multiple oxidation states. For a compound like this compound, several oxidative transformations can be anticipated based on established thioamide chemistry.

Initial oxidation of a thioamide typically occurs at the sulfur atom to form a thioamide S-oxide (a sulfine). These intermediates are often unstable and can undergo further reactions. Depending on the strength of the oxidizing agent and the reaction environment, the oxidation of this compound could proceed through one or more of the following general pathways:

Formation of Amides: One of the common outcomes of thioamide oxidation is the conversion to the corresponding amide, in this case, 2-(4-fluorophenoxy)acetamide. This transformation involves the replacement of the sulfur atom with an oxygen atom. The reaction can proceed through intermediates such as thioamide S-oxides and S,S-dioxides. uni.lu For instance, oxidation with hydrogen peroxide can lead to the formation of the corresponding amide. uni.lu

Synthesis of Nitriles: Under certain oxidative conditions, primary thioamides like this compound can be dehydrated to form nitriles. This transformation results in the elimination of hydrogen sulfide (B99878).

Formation of Heterocyclic Compounds: The reactivity of the thioamide group makes it a precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. Depending on the specific reagents and intramolecular possibilities, oxidation can trigger cyclization reactions. For example, oxidative cyclization of certain thioamides can lead to the formation of 1,2,4-thiadiazoles or benzothiazoles, although the latter would not be a direct product from this compound without additional reactants.

Dimerization to Disulfides: In some cases, mild oxidation can lead to the dimerization of thioamides, forming a disulfide linkage.

The choice of oxidant is critical in directing the outcome of the reaction. A range of oxidizing agents has been used for thioamides, including hydrogen peroxide, peroxy acids, and dimethyl sulfoxide (B87167) (DMSO) activated by an acid. uni.lu The table below summarizes the potential oxidation products of a generic primary thioamide, which would be applicable to this compound.

Oxidizing Agent/ConditionPotential Product(s)
Hydrogen PeroxideAmide, Thioamide S-oxide
Peroxy AcidsAmide, Nitrile
DMSO/Acid1,2,4-Thiadiazole, Disulfide
Mild OxidantsDisulfide

Conversion of Thioamides to Other Functional Groups (e.g., Thioethers)

The thioamide functional group in this compound serves as a versatile handle for conversion into a variety of other functional groups, significantly expanding its synthetic utility.

One important transformation is the conversion to thioethers. While not a direct conversion, the thioamide moiety can be manipulated to facilitate the introduction of a thioether linkage. A common strategy involves the S-alkylation of the thioamide followed by reduction or hydrolysis.

A general sequence for converting a thioamide to a thioether could involve the following steps:

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated using an alkyl halide (e.g., methyl iodide) or other electrophiles. This reaction forms a thioiminium salt.

Reduction: The resulting thioiminium salt can be reduced to an amine containing a thioether. A reducing agent like sodium borohydride (B1222165) is often employed for this purpose.

Alternatively, the thioamide can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent reactions to form thioethers, although this is a more indirect route.

Besides thioethers, thioamides can be converted into several other important functional groups:

Amides: As mentioned in the oxidation section, hydrolysis of thioamides, often facilitated by salts of soft metals like mercury(II) or silver(I), yields the corresponding amides.

Amidines: Reaction of thioamides with amines can lead to the formation of amidines, with the displacement of the sulfur atom.

Nitriles: Dehydration of primary thioamides is a direct route to nitriles.

The reactivity of the thioamide in this compound allows for its use as a building block in the synthesis of more complex molecules, leveraging the transformational chemistry of this functional group.

Reagent/ConditionResulting Functional Group
1. Alkyl Halide; 2. Reducing AgentThioether (via S-alkylation and reduction)
Hg(II) or Ag(I) salts, H₂OAmide
Amine, HeatAmidine
Dehydrating AgentNitrile

Advanced Materials and Catalytic Applications of Thioamides

Thioamide-Containing Coordination Polymers and Multinuclear Complexes

No published work details the synthesis or characterization of coordination polymers or multinuclear complexes involving 2-(4-Fluorophenoxy)ethanethioamide.

Applications in Material Science Beyond Traditional Areas

Semiconducting Properties of Thioamide-Derived Materials

A thorough review of scientific literature and chemical databases reveals no specific research focused on the semiconducting properties of materials derived from the chemical compound this compound. While the broader class of thioamides is utilized in various chemical syntheses, particularly in the creation of heterocyclic compounds and as isosteres for amides in medicinal chemistry, dedicated studies into the electronic and semiconducting characteristics of polymers or materials specifically synthesized from this compound are not present in available research.

General research into organic semiconductors is extensive, with significant focus on sulfur-containing molecules like thiophenes and their derivatives. However, this body of work does not extend to the specific thioamide requested. Consequently, there are no available research findings, detailed characterizations, or data tables concerning properties such as band gap, charge carrier mobility, or conductivity for any semiconducting material derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)ethanethioamide, and how can the product be validated?

  • Methodology : A common approach involves coupling 4-fluorophenol with a thioamide precursor via nucleophilic substitution or thiocarbonylation. For example, reacting 4-fluorophenol with chloroethylthioamide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Post-synthesis, validate the product using NMR to confirm the 4-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the thioamide moiety (δ ~2.5–3.5 ppm for -CH₂-S-). IR spectroscopy can confirm the C=S stretch (~1200–1250 cm⁻¹). Mass spectrometry (MS) should align with the molecular ion peak (C₈H₈FNOS, theoretical m/z ≈ 185.03) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Thioamides are often irritants. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for thioamide derivatives, which highlight risks of skin/eye irritation and recommend emergency rinsing protocols .

Q. How can researchers distinguish this compound from structurally similar compounds during characterization?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., C₈H₈FNOS: 185.0372 g/mol). In ¹H NMR, the 4-fluorophenoxy group shows a distinct doublet (J = 8–9 Hz) for aromatic protons, while the ethanethioamide -CH₂- group appears as a triplet (~2.7 ppm). ¹⁹F NMR can confirm the presence of fluorine (δ ~-110 ppm relative to CFCl₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenoxy group influence the reactivity of this compound in nucleophilic reactions?

  • Methodology : The electron-withdrawing fluorine atom activates the phenoxy group toward electrophilic substitution but may deactivate the thioamide toward nucleophilic attack. Compare reaction rates with non-fluorinated analogs (e.g., 2-phenoxyethanethioamide) under identical conditions (e.g., SN2 reactions with alkyl halides). Monitor kinetics via HPLC or in situ IR to track intermediate formation .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

  • Methodology : If experimental NMR shifts deviate from computational predictions (e.g., DFT calculations), consider solvent effects, tautomerism, or impurities. For example, thioamide-thiol tautomerism can shift proton signals. Use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles .

Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

  • Methodology : Use design of experiments (DoE) to assess variables like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For example, in Suzuki-Miyaura couplings, test Pd(OAc)₂ with SPhos ligand in DMF/H₂O. Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography with EtOAc/hexane gradients). Report yields and purity metrics (HPLC ≥95%) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : Fluorine’s small size and high electronegativity can disrupt crystal packing. Use slow evaporation from high-boiling solvents (e.g., DMSO/EtOH mixtures) or cocrystallization with coformers (e.g., carboxylic acids). Characterize crystals via single-crystal XRD to determine space group (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β). Compare with similar structures in the Cambridge Structural Database .

Data Interpretation and Reporting

Q. How should researchers document conflicting solubility data for this compound across studies?

  • Methodology : Note solvent purity, temperature, and measurement method (e.g., gravimetric vs. UV-Vis). For example, discrepancies in DMSO solubility may arise from hygroscopic solvent absorption. Replicate experiments under controlled conditions and report averages with standard deviations. Cite prior studies while highlighting methodological differences .

Q. What advanced techniques are recommended for identifying degradation products of this compound under oxidative conditions?

  • Methodology : Expose the compound to H₂O₂/UV light and analyze via LC-HRMS. Use MS/MS fragmentation to identify sulfoxide (m/z +16) or sulfone (m/z +32) derivatives. Compare with synthetic standards. For environmental stability, conduct OECD 301F biodegradability tests and report half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.